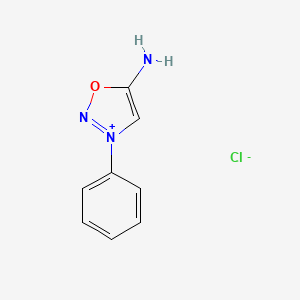
3-Phenylsydnone imine monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenylsydnone imine monohydrochloride is a heterocyclic compound that belongs to the class of sydnones. Sydnones are mesoionic compounds characterized by their unique structure, which includes a 1,2,3-oxadiazole core with a keto group in the 5 position . These compounds are known for their biological activities and their ability to undergo 1,3-dipolar cycloaddition reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylsydnone imine monohydrochloride typically involves the cyclodehydration of N-nitroso-N-phenylglycine with acetic anhydride . This method was first developed in 1935 by Earl and Mackney . Another approach involves the mechanochemical iodination of 3-phenylsydnone with N-iodosuccinimide (NIS) and acetic acid (AcOH), which leads to the formation of 4-iodosydnone .
Industrial Production Methods
Industrial production methods for this compound often utilize solvent-free mechanochemical approaches. These methods are efficient and time-saving, avoiding purification steps and reducing the use of organic solvents . The ball-milling technique is commonly employed to achieve high yields and purity .
化学反応の分析
Types of Reactions
3-Phenylsydnone imine monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Halogenation can be achieved using reagents like N-iodosuccinimide (NIS) and acetic acid (AcOH).
Major Products
The major products formed from these reactions include various substituted sydnones and imines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
科学的研究の応用
3-Phenylsydnone imine monohydrochloride has a wide range of scientific research applications:
作用機序
The mechanism of action of 3-Phenylsydnone imine monohydrochloride involves its ability to undergo 1,3-dipolar cycloaddition reactions. This property allows it to react with various dipolarophiles, such as alkynes and alkenes, to form pyrazole derivatives . These reactions are facilitated by the mesoionic nature of the compound, which stabilizes the transition state and lowers the activation energy .
類似化合物との比較
Similar Compounds
Feprosidnine: A stimulant drug with a similar sydnone imine structure.
Mesocarb: Another stimulant drug containing a sydnone imine substructure.
Uniqueness
3-Phenylsydnone imine monohydrochloride is unique due to its high stability and reactivity in biological environments. Its ability to undergo strain-promoted sydnone-alkyne cycloaddition (SPSAC) reactions makes it a valuable tool in bioorthogonal chemistry . Additionally, its mesoionic nature provides unique electronic properties that are not found in other similar compounds .
特性
CAS番号 |
16917-41-2 |
|---|---|
分子式 |
C8H8ClN3O |
分子量 |
197.62 g/mol |
IUPAC名 |
3-phenyloxadiazol-3-ium-5-amine;chloride |
InChI |
InChI=1S/C8H8N3O.ClH/c9-8-6-11(10-12-8)7-4-2-1-3-5-7;/h1-6H,9H2;1H/q+1;/p-1 |
InChIキー |
IUMGUFDITNUNQB-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[N+]2=NOC(=C2)N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



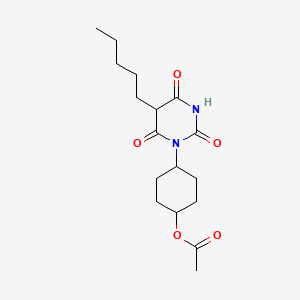
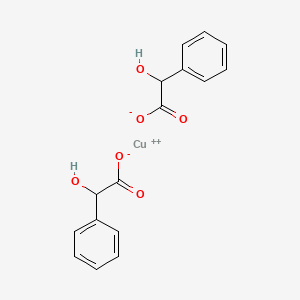
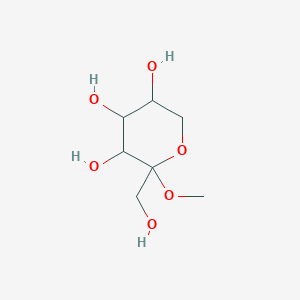
![2-({[3-(2-phenoxyethoxy)phenyl]carbonyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14161006.png)
![Bis[(1,3-dimethyl-1,3,2-diazaborolidin-2-yl)imino]-$l^{4}-sulfane](/img/structure/B14161009.png)
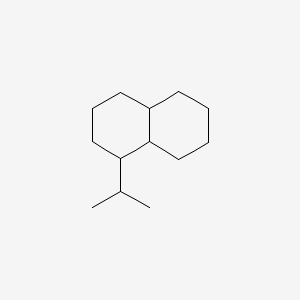
![Benzenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14161013.png)
![2-amino-1-(4-butylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14161025.png)
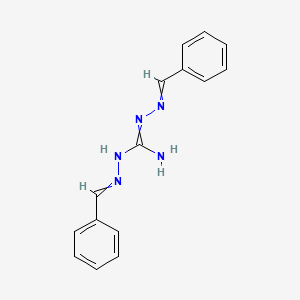
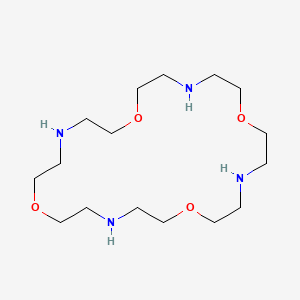
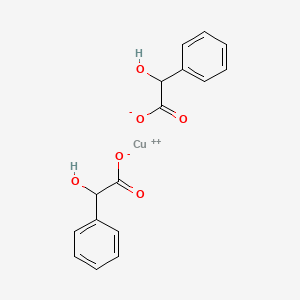
![N-(3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B14161039.png)

